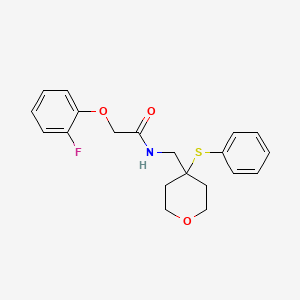
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and is commonly referred to as FPTA. The synthesis of FPTA is a complex process that involves several steps, and its mechanism of action is not fully understood.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide' involves the reaction of 2-fluorophenol with N-(4-bromobut-2-yn-1-yl)-N-methylacetamide to form 2-(2-fluorophenoxy)-N-methylacetamide. This intermediate is then reacted with 4-phenylthio-tetrahydro-2H-pyran in the presence of a base to form the final product.
Starting Materials
2-fluorophenol, N-(4-bromobut-2-yn-1-yl)-N-methylacetamide, 4-phenylthio-tetrahydro-2H-pyran, base
Reaction
Step 1: 2-fluorophenol is reacted with N-(4-bromobut-2-yn-1-yl)-N-methylacetamide in the presence of a base to form 2-(2-fluorophenoxy)-N-methylacetamide., Step 2: 2-(2-fluorophenoxy)-N-methylacetamide is then reacted with 4-phenylthio-tetrahydro-2H-pyran in the presence of a base to form the final product.
作用机制
The exact mechanism of action of FPTA is not fully understood. However, it has been suggested that FPTA exerts its anti-inflammatory, anti-cancer, and anti-viral effects by modulating various signaling pathways. FPTA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. FPTA has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, FPTA has been shown to inhibit the HCV NS5B polymerase, which is essential for the replication of hepatitis C virus.
生化和生理效应
FPTA has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. FPTA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, FPTA has been shown to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of FPTA is its potential therapeutic applications. FPTA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, there are also limitations to using FPTA in lab experiments. One limitation is its complex synthesis process, which may make it difficult to produce large quantities of the compound. Additionally, the mechanism of action of FPTA is not fully understood, which may make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of FPTA. One direction is to further investigate its mechanism of action. Understanding how FPTA exerts its anti-inflammatory, anti-cancer, and anti-viral effects could lead to the development of more effective drugs. Another direction is to explore the potential of FPTA in combination therapy. FPTA has been shown to enhance the effects of other drugs, making it a promising candidate for combination therapy. Additionally, further studies are needed to evaluate the safety and efficacy of FPTA in animal models and humans.
科学研究应用
FPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FPTA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. FPTA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, FPTA has been shown to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)26-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIZDPZTRDHRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2907133.png)
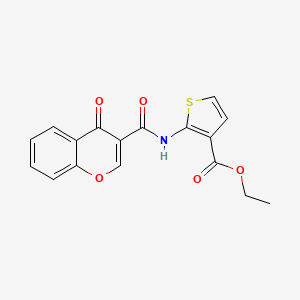
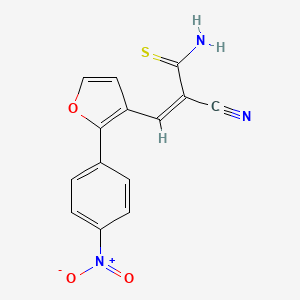
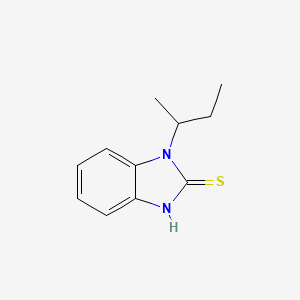
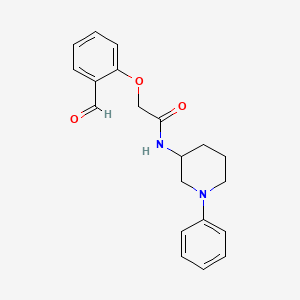
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2907142.png)
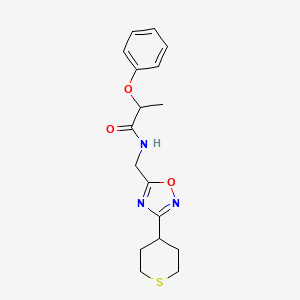
![1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2907145.png)
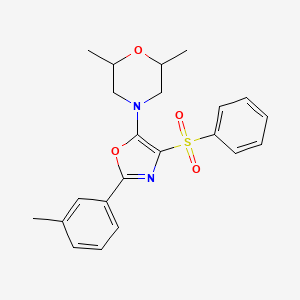

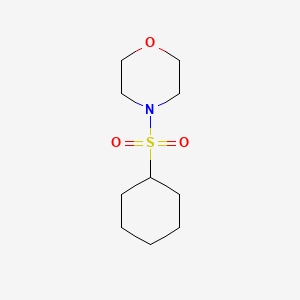
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone](/img/structure/B2907153.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907154.png)
![4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2907155.png)